4-(prop-2-en-1-yl)thiane-4-carboxylic acid
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Overview
Description
4-(prop-2-en-1-yl)thiane-4-carboxylic acid is an organic compound with the molecular formula C9H14O2S It features a thiane ring, which is a six-membered ring containing one sulfur atom, substituted with a prop-2-en-1-yl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-en-1-yl)thiane-4-carboxylic acid typically involves the following steps:
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Formation of the Thiane Ring: : The thiane ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbon framework. One common method is the reaction of 1,5-dibromopentane with sodium sulfide to form the thiane ring.
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Introduction of the Prop-2-en-1-yl Group: : The prop-2-en-1-yl group can be introduced via an alkylation reaction. For instance, the thiane ring can be treated with allyl bromide in the presence of a base such as potassium carbonate to yield the desired substitution.
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Carboxylation: : The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(prop-2-en-1-yl)thiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-(prop-2-en-1-yl)thiane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(prop-2-en-1-yl)thiane-4-carboxylic acid depends on its specific application. In biological systems, it may
Properties
CAS No. |
1824016-48-9 |
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Molecular Formula |
C9H14O2S |
Molecular Weight |
186.3 |
Purity |
95 |
Origin of Product |
United States |
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